

Technical Guide: Structural & Synthetic Analysis of (Cys(Acm)^{20,31})-EGF(20-31)[1]

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Compound of Interest

Compound Name: (Cys(acm)^{20,31}-egf (20-31)

CAS No.: 89991-90-2

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Executive Summary

The (Cys(Acm)^{20,31})-EGF(20-31) peptide is a synthetic, linear fragment derived from the B-loop of the Epidermal Growth Factor (EGF).[1] It serves as a critical structural model in protein chemistry, specifically for investigating the thermodynamics of disulfide bond formation and the minimal structural requirements for EGFR binding.

Unlike the native B-loop, which is constrained by a disulfide bridge between Cys20 and Cys31, this analog utilizes Acetamidomethyl (Acm) protecting groups on the cysteine thiols.[1] This modification renders the peptide linear and chemically stable under standard acidic cleavage conditions, allowing researchers to isolate the "open" conformation before selectively inducing cyclization. This guide details the chemical architecture, synthesis, and structural implications of this specific analog.[1]

Molecular Architecture

Sequence and Primary Structure

The peptide corresponds to residues 20–31 of the murine EGF sequence.[2][3] The defining feature is the orthogonal protection of the terminal cysteines.

Sequence (One-Letter):C(Acm)-M-H-I-E-S-L-D-S-Y-T-C(Acm) Sequence (Three-Letter): H-Cys(Acm)-Met-His-Ile-Glu-Ser-Leu-Asp-Ser-Tyr-Thr-Cys(Acm)-OH[1]

The Acetamidomethyl (Acm) Modification

The Acm group is crucial for the utility of this peptide. It blocks the sulfhydryl (-SH) group, preventing spontaneous oxidation.[1]

- Chemical Formula of Acm:

[1]

- Stability: Stable to Trifluoroacetic acid (TFA) and Hydrogen Fluoride (HF).[1]
- Removal: Removed by Iodine () or Thallium(III) trifluoroacetate, usually with concomitant disulfide bond formation.[1]

Table 1: Physicochemical Properties

Property	Value	Notes
Molecular Weight	~1542.8 Da	Includes 2x Acm groups (+142 Da vs native)
Isoelectric Point (pI)	~4.2	Acidic due to Glu/Asp residues
Solubility	High (Water/Buffer)	Polar residues (Ser, Thr, Glu, Asp, His) promote solubility
Hydropathy	Mixed	Contains hydrophobic core (Ile, Leu, Met) flanked by polar ends

Synthetic Methodology (SPPS)[1]

The synthesis of (Cys(Acm)^{20,31})-EGF(20-31) requires a robust Solid Phase Peptide Synthesis (SPPS) strategy.[1] The choice of Fmoc chemistry is preferred over Boc due to milder cleavage conditions that preserve the sensitive Methionine (Met) and Tryptophan residues (if present in larger fragments).[1]

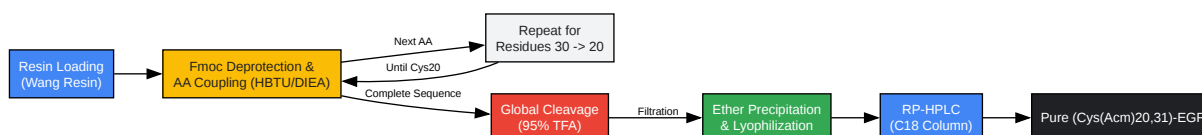
Orthogonal Protection Strategy

The success of this synthesis relies on the orthogonality of the protecting groups:

- N-terminal/Side-chain: Fmoc (Base labile).
- Side-chain (General): t-Butyl (Acid labile).[1]
- Cysteine: Acm (Acid stable, Iodine labile).[1]

This allows the peptide to be cleaved from the resin without removing the Acm groups, yielding the purified linear (Cys(Acm)) species described in this guide.[1]

Synthesis Workflow Diagram



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Figure 1: Fmoc-SPPS workflow for generating the linear Acm-protected peptide. Note that the Acm group survives the "Global Cleavage" step.

Structural Characterization & Dynamics[1][4][5]

The (Cys(Acm)^{20,31})-EGF(20-31) peptide is frequently used as a "linear control" in NMR studies comparing disordered peptides to their structured, disulfide-bonded counterparts.[1]

Conformational Analysis (NMR)[1]

- Linear (Acm) Form: In solution, the Acm-protected peptide exhibits a random coil ensemble. [1] The steric bulk of the Acm groups and the lack of the covalent disulfide constraint prevent the formation of the stable

-hairpin.
 - NMR Observables: Weak or absent

NOEs;

coupling constants averaged between 6-8 Hz.[1]
- Cyclic (Oxidized) Form: Upon removal of Acm and oxidation, the peptide adopts a Type II

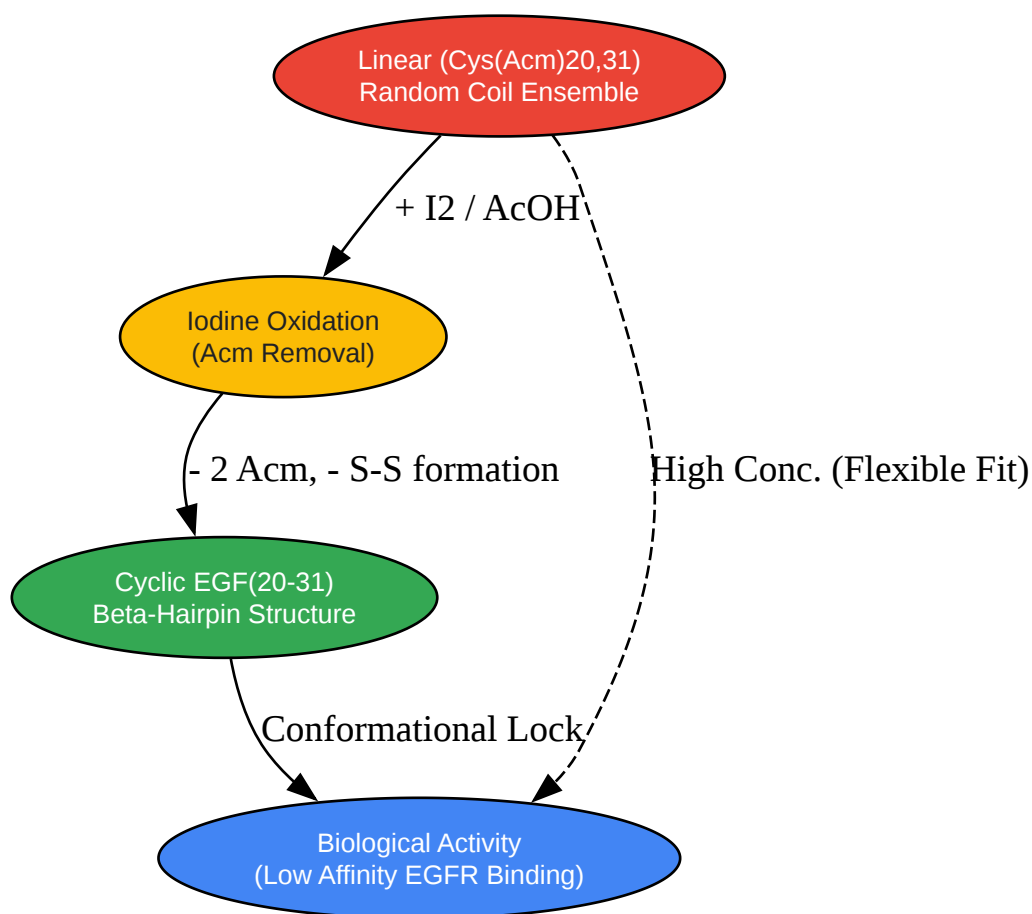
-turn centered around residues 24-27 (Glu-Ser-Leu-Asp).[1]
 - NMR Observables: Strong long-range NOEs between residues 22-29; distinct chemical shift dispersion.[1]

Biological Implications

While the full EGF protein binds EGFR with high affinity (

nM), the (Cys(Acm)^{20,31})-EGF(20-31) fragment shows significantly reduced affinity (~1/10,000 of native EGF).[1] However, it retains antigenic determinants and can stimulate DNA synthesis in fibroblasts at high concentrations, suggesting the linear sequence contains the essential contact points (specifically Tyr29 and Leu26), even if they are not entropically constrained for optimal binding.[1]

Folding Pathway Diagram



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Figure 2: The transition from the Acm-protected linear form to the bioactive cyclic form.[1]

Experimental Protocols

Synthesis Protocol (Fmoc Chemistry)

Reagents: Wang resin, Fmoc-amino acids (including Fmoc-Cys(Acm)-OH), HBTU, DIEA, DMF, Piperidine.[1]

- Resin Loading: Swell Wang resin in DMF (30 min). Couple Fmoc-Cys(Acm)-OH (5 eq) using DIC/DMAP.[1]
- Deprotection: Treat with 20% Piperidine in DMF (min) to remove Fmoc.[1] Wash with DMF (

).[1]

- Coupling: Dissolve Fmoc-AA-OH (4 eq) and HBTU (3.9 eq) in DMF. Add DIEA (8 eq).[1] Activate for 2 min, then add to resin.[1] Shake for 45 min.
- Monitoring: Perform Kaiser test (Ninhydrin) after every coupling. Blue = Incomplete (re-couple); Yellow = Complete.
- Cleavage (Linear Peptide):
 - Prepare Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%
 - Add to resin and shake for 2 hours.
 - Filter resin, collect filtrate.[1]
 - Precipitate peptide in cold diethyl ether (10-fold excess). Centrifuge and dry.

Purification (RP-HPLC)

- Column: C18 Preparative Column (mm).[1]
- Buffer A: 0.1% TFA in Water.
- Buffer B: 0.1% TFA in Acetonitrile.
- Gradient: 5% to 60% B over 45 minutes.
- Detection: UV at 220 nm (peptide bond) and 280 nm (Tyr/Trp).[1]
- Validation: ESI-MS to confirm mass (Target: ~1542.8 Da).

Oxidative Cyclization (Optional Conversion)

To convert the (Cys(Acm)^{20,31}) form to the cyclic disulfide form:

- Dissolve peptide in 50% Acetic Acid.
- Add
(10 eq) in MeOH.[1] Stir for 30 min.
- Quench with Ascorbic Acid (solution turns clear).
- Purify immediately via HPLC.

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